molecular formula C11H13FO3S B13085253 (R)-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate

(R)-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate

Cat. No.: B13085253
M. Wt: 244.28 g/mol
InChI Key: PQZQQAHFANUAML-JTQLQIEISA-N
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Description

®-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a thioacetate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate typically involves the reaction of 4-fluorophenyl compounds with hydroxyethyl and thioacetate groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a consistent and high-quality output.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

®-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different functional groups attached.

    Hydroxyethyl derivatives: Compounds with hydroxyethyl groups but different aromatic or aliphatic groups attached.

    Thioacetate derivatives: Compounds with thioacetate groups but different substituents on the aromatic ring.

Uniqueness

®-Methyl 2-((2-(4-fluorophenyl)-2-hydroxyethyl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H13FO3S

Molecular Weight

244.28 g/mol

IUPAC Name

methyl 2-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanylacetate

InChI

InChI=1S/C11H13FO3S/c1-15-11(14)7-16-6-10(13)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1

InChI Key

PQZQQAHFANUAML-JTQLQIEISA-N

Isomeric SMILES

COC(=O)CSC[C@@H](C1=CC=C(C=C1)F)O

Canonical SMILES

COC(=O)CSCC(C1=CC=C(C=C1)F)O

Origin of Product

United States

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